molecular formula C7H6FNaO2S B13177817 Sodium 2-fluoro-3-methylbenzene-1-sulfinate

Sodium 2-fluoro-3-methylbenzene-1-sulfinate

Cat. No.: B13177817
M. Wt: 196.18 g/mol
InChI Key: RLVRCMKNYNOVNY-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6FNaO2S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-fluoro-3-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-fluoro-3-methylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium 2-fluoro-3-methylbenzene-1-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium trifluoromethanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Uniqueness

Sodium 2-fluoro-3-methylbenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations and applications.

Properties

Molecular Formula

C7H6FNaO2S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;2-fluoro-3-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

RLVRCMKNYNOVNY-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

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